

# Sulfated vs. Desulfated CCK-8: A Comparative Analysis of CCK1 Receptor Interaction

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## Compound of Interest

Compound Name: *Cholecystokinin Octapeptide, desulfated (TFA)*

Cat. No.: *B8069915*

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For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides an objective comparison of the effects of sulfated cholecystokinin-8 (sCCK-8) and its desulfated counterpart (dCCK-8) on the cholecystokinin-1 receptor (CCK1R), supported by experimental data and detailed methodologies.

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two G protein-coupled receptors, CCK1R and CCK2R. The most abundant and biologically active form of CCK is an octapeptide (CCK-8), which can exist in a sulfated or desulfated form, depending on the post-translational modification of a specific tyrosine residue. This sulfation is a critical determinant of its receptor selectivity and potency, particularly at the CCK1 receptor.

## Executive Summary of Comparative Effects

The presence of a sulfate group on the tyrosine residue of CCK-8 dramatically enhances its affinity and potency for the CCK1 receptor. In contrast, the desulfated form exhibits a significantly lower affinity, rendering it substantially less effective at activating this receptor subtype. This high degree of selectivity is a cornerstone of CCK receptor pharmacology.

## Data Presentation: Quantitative Comparison

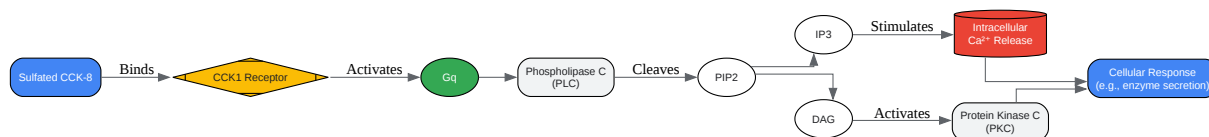
The following table summarizes the quantitative data from various studies, highlighting the differential binding affinities and functional potencies of sulfated and desulfated CCK-8 at the CCK1 receptor.

Ligand	Parameter	Value	Cell Line/System	Reference
Sulfated CCK-8 (sCCK-8)	Ki (nM)	~0.4	Guinea pig pancreatic acini	[1]
EC50 (nM) for Calcium Flux	0.23 - 0.35	CHO and HEK-293 cells expressing human and rat CCK1R	[2]	
EC50 (nM) for MAPK/ERK signaling	0.32	CHO cells expressing chicken CCK1R	[3]	
Desulfated CCK-8 (dCCK-8)	Ki (nM)	~28	Guinea pig pancreatic acini	[1]
Relative Affinity vs. sCCK-8	500 to 1000-fold lower	Mammalian systems	[3]	

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. EC50 (half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum, indicating the ligand's potency.

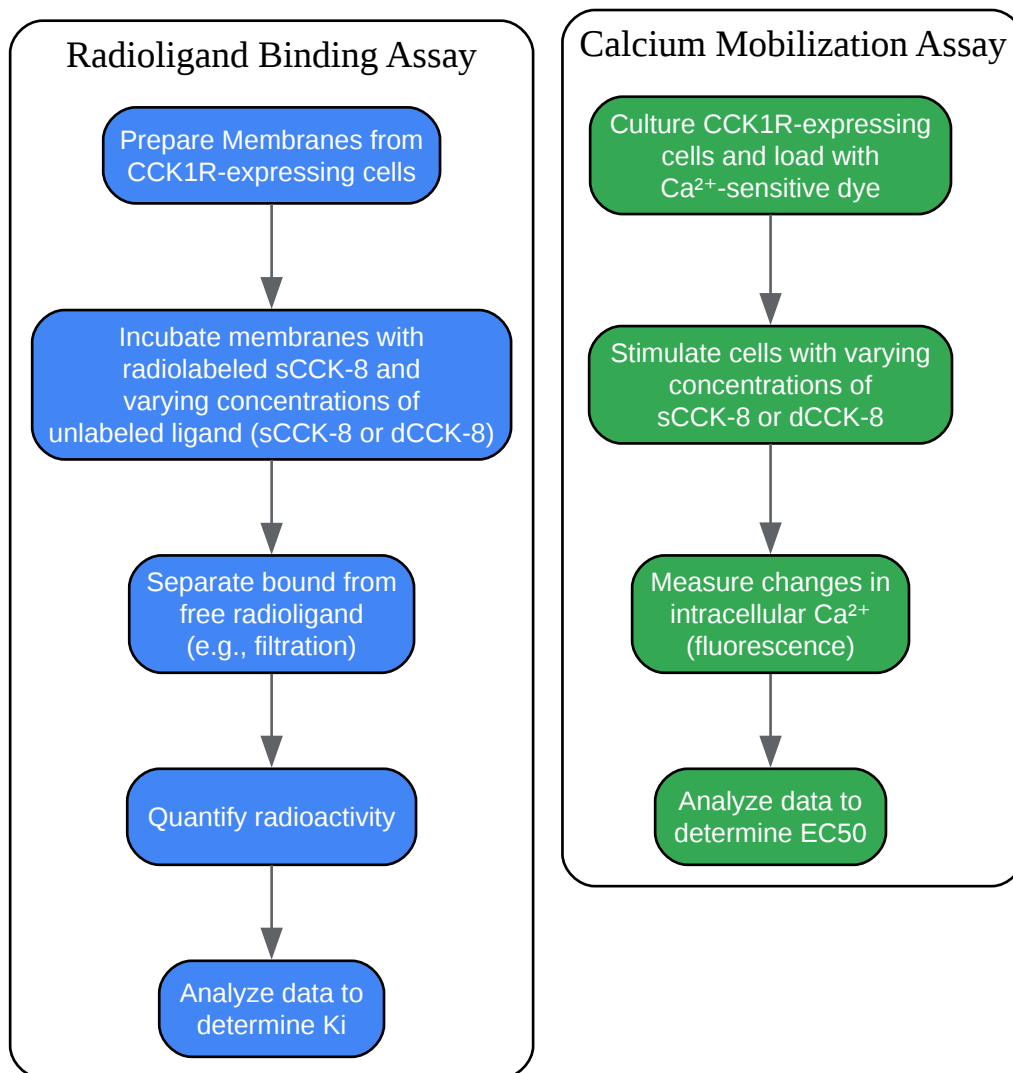
## Signaling Pathways and Experimental Workflows

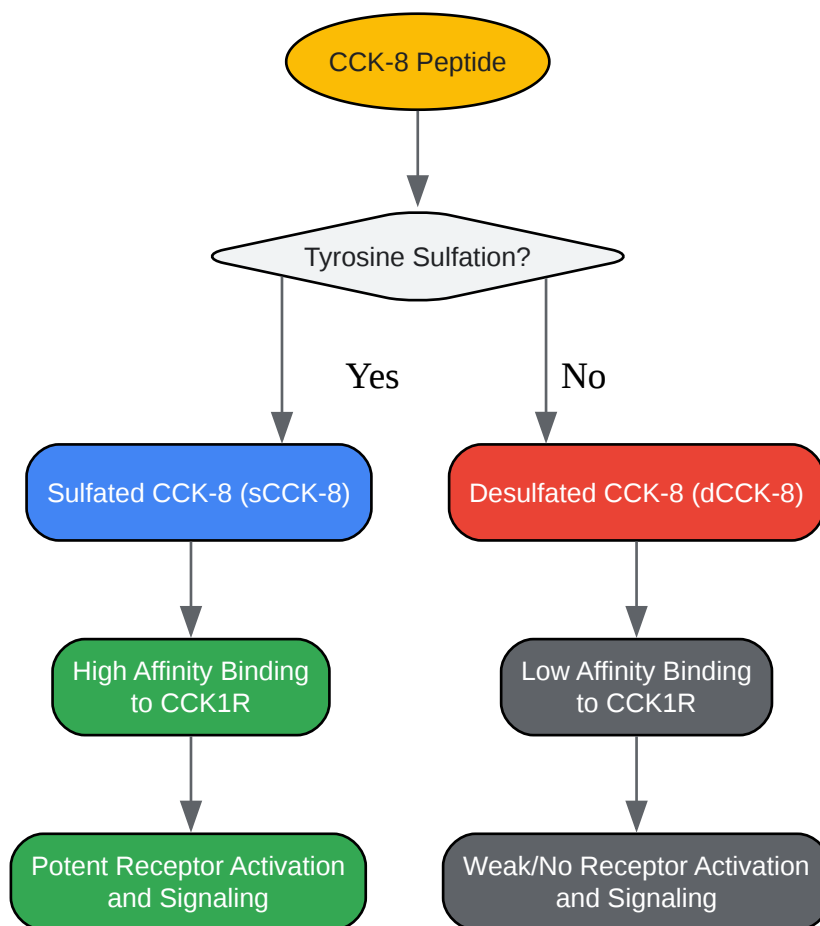
To understand the functional consequences of ligand binding and the methods used to quantify these interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.



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**Caption:** CCK1 Receptor Signaling Pathway.





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- To cite this document: BenchChem. [Sulfated vs. Desulfated CCK-8: A Comparative Analysis of CCK1 Receptor Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8069915#comparing-the-effects-of-sulfated-vs-desulfated-cck-8-on-cck1-receptors\]](https://www.benchchem.com/product/b8069915#comparing-the-effects-of-sulfated-vs-desulfated-cck-8-on-cck1-receptors)

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